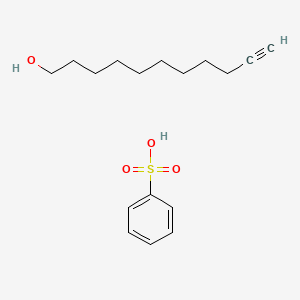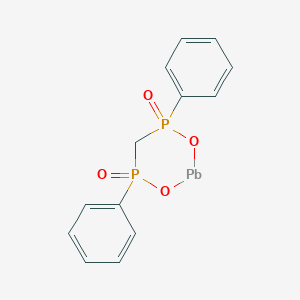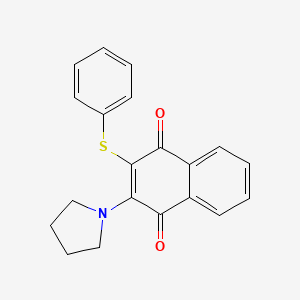![molecular formula C24H34O4S2 B14231071 1,14-Bis[(4-methylphenyl)sulfanyl]-3,6,9,12-tetraoxatetradecane CAS No. 537708-71-7](/img/structure/B14231071.png)
1,14-Bis[(4-methylphenyl)sulfanyl]-3,6,9,12-tetraoxatetradecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,14-Bis[(4-methylphenyl)sulfanyl]-3,6,9,12-tetraoxatetradecane is an organic compound with the molecular formula C24H34O4S2 It is characterized by the presence of two 4-methylphenylsulfanyl groups attached to a tetraoxatetradecane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,14-Bis[(4-methylphenyl)sulfanyl]-3,6,9,12-tetraoxatetradecane typically involves the reaction of 4-methylthiophenol with a suitable tetraoxatetradecane precursor. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include base catalysts such as sodium hydroxide or potassium carbonate, and solvents like dichloromethane or toluene. The reaction is usually conducted at elevated temperatures to facilitate the formation of the sulfanyl linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,14-Bis[(4-methylphenyl)sulfanyl]-3,6,9,12-tetraoxatetradecane can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
- **Ox
Properties
CAS No. |
537708-71-7 |
|---|---|
Molecular Formula |
C24H34O4S2 |
Molecular Weight |
450.7 g/mol |
IUPAC Name |
1-methyl-4-[2-[2-[2-[2-[2-(4-methylphenyl)sulfanylethoxy]ethoxy]ethoxy]ethoxy]ethylsulfanyl]benzene |
InChI |
InChI=1S/C24H34O4S2/c1-21-3-7-23(8-4-21)29-19-17-27-15-13-25-11-12-26-14-16-28-18-20-30-24-9-5-22(2)6-10-24/h3-10H,11-20H2,1-2H3 |
InChI Key |
DOESLUXFKREMME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SCCOCCOCCOCCOCCSC2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-[2-[(2-Fluorophenyl)methylamino]ethylamino]ethyl]phenol](/img/structure/B14230995.png)
![Boronic acid, [2-(4-boronobutyl)-6-(methoxymethoxy)phenyl]-](/img/structure/B14231003.png)
![1,4-Dioxaspiro[4.5]decane-8-acetamide, N,N,8-trimethyl-](/img/structure/B14231008.png)

![2-[6-(3-Methylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14231018.png)


![Propanenitrile, 3-[[3-(bromomethyl)-3-oxetanyl]methoxy]-](/img/structure/B14231034.png)
![3,5-Dichloro-4-[1,2-diamino-2-(2-fluoro-4-hydroxyphenyl)ethyl]phenol](/img/structure/B14231037.png)
![S-{4-[(4-Isocyanophenyl)ethynyl]phenyl} ethanethioate](/img/structure/B14231045.png)


![[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]acetaldehyde](/img/structure/B14231072.png)
![6-{[Methoxy(4-nitrophenoxy)phosphorothioyl]amino}hexanoic acid](/img/structure/B14231082.png)
